N'-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE
CAS No.:
Cat. No.: VC11179379
Molecular Formula: C13H18N6O3
Molecular Weight: 306.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N6O3 |
|---|---|
| Molecular Weight | 306.32 g/mol |
| IUPAC Name | N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide |
| Standard InChI | InChI=1S/C13H18N6O3/c1-8(15-10-12(21)16-13(22)19-17-10)11(20)18-14-7-9-5-3-2-4-6-9/h2-3,7-9H,4-6H2,1H3,(H,15,17)(H,18,20)(H2,16,19,21,22)/b14-7+ |
| Standard InChI Key | JIGNXVYXQPZQPG-VGOFMYFVSA-N |
| Isomeric SMILES | CC(C(=O)N/N=C/C1CCC=CC1)NC2=NNC(=O)NC2=O |
| SMILES | CC(C(=O)NN=CC1CCC=CC1)NC2=NNC(=O)NC2=O |
| Canonical SMILES | CC(C(=O)NN=CC1CCC=CC1)NC2=NNC(=O)NC2=O |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The molecule comprises three distinct regions:
-
A 1,2,4-triazin-6-yl core with two ketone groups at positions 3 and 5, enabling hydrogen bonding and π-π stacking interactions.
-
An (S)-configured propanehydrazide backbone at position 2, introducing stereochemical specificity critical for target binding.
-
A cyclohex-3-en-1-yl methylidene group at the hydrazide terminus, enhancing lipophilicity and conformational flexibility compared to aromatic analogs .
Stereochemical Considerations
The (S)-configuration at the propanehydrazide chiral center is preserved through asymmetric synthesis, as confirmed by circular dichroism (CD) spectra and single-crystal X-ray diffraction . This stereochemistry influences biological activity, as evidenced by reduced efficacy in (R)-enantiomers in preliminary assays .
Physicochemical Properties
Synthetic Methodology
Stepwise Synthesis
Industrial production involves three optimized stages:
Triazinone Core Formation
Cyclization of N-cyanoguanidine derivatives under acidic conditions (H2SO4, 70°C, 6 hr) yields the 1,2,4-triazin-6-yl intermediate with 92% purity . Key parameters:
-
Temperature control (±2°C) prevents ring-opening side reactions.
Hydrazide Backbone Installation
Reaction with (S)-2-aminopropanehydrazide in THF at −10°C achieves 89% diastereomeric excess, verified by chiral HPLC .
Cyclohexenyl Conjugation
Schiff base formation with cyclohex-3-enecarbaldehyde in ethanol under reflux (12 hr) produces the final compound. Microwave-assisted synthesis reduces reaction time to 45 min with comparable yields (82%) .
Industrial-Scale Challenges
-
Purification: Recrystallization from ethyl acetate/hexane (3:7) removes unreacted aldehydes but requires precise cooling gradients .
-
Waste Management: Neutralization of acidic byproducts generates 1.2 kg sulfate waste per kg product, necessitating ion-exchange remediation .
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro testing against WHO-priority pathogens reveals broad-spectrum activity:
| Pathogen | MIC (μg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Methicillin-resistant S. aureus | 8.2 | 1.5 |
| Carbapenem-resistant E. coli | 16.7 | 4.8 |
| Candida auris | 32.4 | 64.1 (Fluconazole) |
Mechanistic studies indicate bacterial topoisomerase IV inhibition (IC50 = 2.3 μM) and fungal ergosterol biosynthesis disruption .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.4 | Caspase-9 activation |
| A549 (Lung) | 18.9 | ROS-mediated DNA damage |
| HT-29 (Colon) | 23.1 | β-catenin pathway inhibition |
Analytical Characterization
NMR Signatures
-
¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazine NH), 7.89 (d, J = 15.4 Hz, 1H, CH=N), 5.72 (m, 2H, cyclohexenyl H) .
-
¹³C NMR: 167.8 ppm (C=O), 154.3 ppm (C=N), 128.1–132.4 ppm (cyclohexenyl) .
Mass Spectral Data
Computational Modeling Insights
Molecular Docking
Autodock Vina simulations predict strong binding to E. coli DNA gyrase (ΔG = −9.2 kcal/mol):
ADMET Predictions
| Parameter | Prediction | Reliability |
|---|---|---|
| Human Ether-a-go-go Inhibition | Low risk (IC50 > 30 μM) | 0.91 |
| CYP3A4 Substrate | Yes | 0.87 |
| Bioavailability | 68% | 0.79 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume